Hexahydro-4,7-methano-1H-indenyl acrylate
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Overview
Description
Hexahydro-4,7-methano-1H-indenyl acrylate is an organic compound with the molecular formula C13H16O2. It is a colorless to pale yellow liquid known for its low volatility and high thermal stability. This compound is primarily used in the production of high-performance polymers, coatings, and adhesives due to its unique chemical structure and properties .
Preparation Methods
Hexahydro-4,7-methano-1H-indenyl acrylate can be synthesized through the esterification reaction between indene and acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions. Industrial production methods often employ continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Hexahydro-4,7-methano-1H-indenyl acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, producing a variety of substituted derivatives
Scientific Research Applications
Hexahydro-4,7-methano-1H-indenyl acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of crosslinked polymer networks, enhancing the mechanical properties and chemical resistance of the resulting materials.
Biology: The compound’s stability and reactivity make it suitable for use in biochemical assays and as a building block for bioactive molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable, biocompatible polymers.
Industry: It is employed in the production of high-performance coatings and adhesives, providing excellent resistance to environmental factors such as moisture and UV radiation
Mechanism of Action
The mechanism of action of hexahydro-4,7-methano-1H-indenyl acrylate involves its ability to undergo polymerization reactions, forming crosslinked networks. These networks enhance the mechanical strength and stability of the materials in which it is incorporated. The acrylate group facilitates the polymerization process, while the hexahydro-4,7-methano-1H-indenyl moiety contributes to the rigidity and durability of the polymer .
Comparison with Similar Compounds
Hexahydro-4,7-methano-1H-indenyl acrylate can be compared with other similar compounds such as:
Dicyclopentadienyl acrylate: Both compounds feature an acrylate functional group, but this compound has a more rigid structure, providing enhanced mechanical properties.
Cyclohexyl acrylate: While cyclohexyl acrylate is also used in polymer synthesis, this compound offers better thermal stability and resistance to environmental factors
Properties
IUPAC Name |
3-tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-12(14)15-11-6-5-10-8-3-4-9(7-8)13(10)11/h2,5-6,8-11,13H,1,3-4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRJTGUYHVPAOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1C=CC2C1C3CCC2C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12542-30-2 |
Source
|
Record name | Hexahydro-4,7-methano-1H-indenyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012542302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3a,4,7,7a,?,?-hexahydro-4,7-methano-1H-indenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexahydro-4,7-methano-1H-indenyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.439 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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